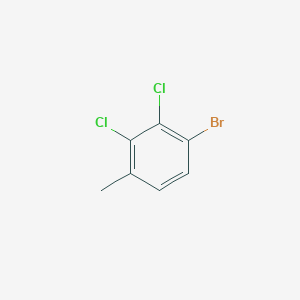

4-Bromo-2,3-dichlorotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

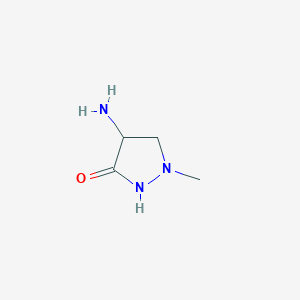

4-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) attached to one carbon, a bromine atom attached to another, and two chlorine atoms attached to the remaining carbons .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 239.93 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 4-Bromo-2,3-dichlorotoluene has been synthesized from derivatives such as 4-bromo-2-nitrotoluene. This process involves a series of reactions including reduction, diazotization, and the Sandmeyer reaction, showcasing its potential in organic synthesis (Xue Xu, 2006).

- The synthesis and structural analysis of related compounds like 2-bromo-4-chlorotoluene have been extensively studied. These compounds are examined for their vibrational spectroscopic properties using FT-IR and FT-Raman techniques, providing insights into their molecular structures and electronic properties (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Applications in Photocatalysis

- Compounds like 2-bromo-3,3,3-trifluoropropene, which share a structural similarity with this compound, are utilized in photocatalytic reactions. These reactions form part of innovative synthesis processes for complex molecules, demonstrating the utility of halogenated toluenes in advanced organic synthesis (Weidi Zeng, W. Li, Haoguo Chen, Lei Zhou, 2022).

Molecular Dynamics and Computational Studies

- The dynamics of similar dichlorotoluenes, like 2,4-dichlorotoluene, have been studied for their dielectric relaxation processes. Such studies are important for understanding the molecular behavior of these compounds in different states, which can be crucial for their application in various fields including materials science and electronics (S. Sorriso, 1984).

Halogenation and Derivative Formation

- Research on the halogenation of related compounds, like toluene, highlights the ability to selectively introduce halogen atoms into the molecular structure. This process is key to producing specific derivatives of this compound, which can be used in a variety of chemical reactions and applications (Avninder Singh, S. P. Mirajkar, Sahida Sharma, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-2,3-dichloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBWYSLQUVPSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)

![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)